molecular formula C8H5F3O2 B1588340 4-Hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 220227-98-5

4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No. B1588340
M. Wt: 190.12 g/mol
InChI Key: ZLMUFCNWTPSOSN-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)benzaldehyde, also known as 4-Hydroxy-3-trifluoromethylbenzaldehyde, is an organic compound that is commonly used as a reagent in organic synthesis. It is a colorless liquid with a sweet, musty odor and is soluble in many organic solvents. The compound has a wide range of applications in the pharmaceutical, agricultural, and food industries, as well as in laboratory experiments.

Scientific Research Applications

Regioselective Protection in Synthetic Chemistry

4-Hydroxy-3-(trifluoromethyl)benzaldehyde's derivatives have been utilized in regioselective protection of hydroxyl groups in synthetic chemistry. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was accomplished with various protecting groups, indicating potential applications in complex organic syntheses (Plourde & Spaetzel, 2002).

Catalysis and Chemical Reactions

4-Hydroxy-3-(trifluoromethyl)benzaldehyde derivatives have been involved in catalysis and novel chemical reactions. For instance, the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes utilized specific directing groups and external nucleophiles, highlighting a nuanced approach in catalytic processes (Xiao-Yang Chen, Ozturk, & Sorensen, 2017).

Material Science and Crystal Growth

In the field of material science, 4-hydroxy-3-(trifluoromethyl)benzaldehyde derivatives have been used in crystal growth for applications like second harmonic generation, especially in the ultraviolet and near-infrared wavelength regions, demonstrating their significance in optical technologies (O. P. Singh et al., 2001).

Synthesis and Characterization of Novel Compounds

Significant research has been conducted in the synthesis and characterization of new derivatives of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. This includes the creation of compounds with potential antioxidant activities and other physicochemical properties of interest in various scientific fields (Yüksek et al., 2015).

Fluorescent Materials

Research into the development of fluorescent materials has involved derivatives of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. The synthesis of novel polymers containing these derivatives has shown promising results in terms of fluorescence and thermal stability, indicating potential applications in optoelectronics (Neilson, Budy, Ballato, & Smith, 2008).

Novel Syntheses and Structural Studies

Further research includes novel syntheses and detailed structural studies of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde derivatives. This research often involves exploring new synthetic pathways and characterizing the resulting compounds, contributing to our understanding of their potential applications (Hafeez et al., 2019).

properties

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUFCNWTPSOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427391
Record name 4-hydroxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(trifluoromethyl)benzaldehyde

CAS RN

220227-98-5
Record name 4-hydroxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

A solution of 2-trifluoromethyl phenol (5.0 g, 30.86 mmol) and hexamethylenetetramine (8.64 g, 61.72 mmol) in trifluoracetic acid (50 mL) was heated at 65° C. for 18 h. At the end of this time the solution was concentrated and diluted with a 2N aqueious solution of hydrochloric acid. The acid phase was extracted twice with ethyl acetate and the combined organic extract dried over magnesium sulfate and concentrated. The residue was subjected to chromatography via Biotage (FLASH 40 M, silica, 20% ethyl acetate/hexane) to yield 2.1 g (36%) of 4-hydroxy-3-(trifluoromethyl)benzaldehyde. MS (ES) m/z 188.9; HRMS: calcd for C8H5F302, 190.0242; found (ESI, [M+H]+), 191.0324.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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